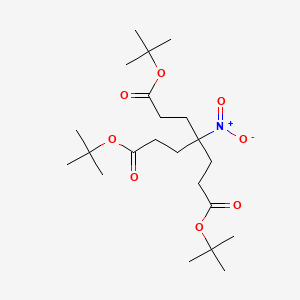
2-(3-Fluorophenyl)piperidine
Übersicht
Beschreibung
“2-(3-Fluorophenyl)piperidine” is a chemical compound with the CAS Number: 383128-42-5 . It has a molecular weight of 179.24 and its IUPAC name is this compound . The compound is typically stored at -20°C and is available in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a fluorophenyl group . The InChI code for this compound is 1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 . This indicates that the compound has a single nitrogen atom and multiple carbon and hydrogen atoms .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 179.24 . The compound is typically stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Crystal Structure and DFT Calculations : Studies like Anitha et al. (2020) and Ramachandran et al. (2010) focus on the synthesis and crystal structure of fluorophenyl piperidine derivatives. They provide insights into the molecular conformation, dihedral angles, and interactions within the crystal structure, which are crucial for understanding the physical and chemical properties of these compounds (Anitha, Sivakumar, Arulraj, Rajkumar, Kaur, & Jasinski, 2020) (Ramachandran, Rani, Kabilan, & Jeong, 2010).
Pharmaceutical Synthesis
- Neuroleptic Agents : The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, as explored by Botteghi et al. (2001), involves fluorophenyl piperidine compounds as key intermediates. This highlights their role in the synthesis of drugs used for treating psychoses and other mental health conditions (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Material Science
- Molecular Docking Studies : Research by Venkateshan et al. (2019) involves crystallography and molecular docking studies of pyridine derivatives, including fluorophenyl piperidine, to explore their potential as inhibitors of specific enzymes. This has implications in material science, particularly in designing materials with specific molecular interactions (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamic Studies : Kaya et al. (2016) conducted studies on the corrosion inhibition properties of piperidine derivatives, including fluorophenyl piperidines. This research is significant for understanding how these compounds can be used to prevent corrosion in metals, a key application in industrial material science (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a growing research interest in this field.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUBQPJRNWHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402349 | |
| Record name | 2-(3-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383128-42-5 | |
| Record name | 2-(3-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)






![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)



